4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4-position and a 2,2-difluoropropyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives
Oxidation: Formation of pyrazole oxides
Reduction: Formation of reduced pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropropyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Bromo-4-(2,2-difluoropropyl)benzene: Contains a benzene ring instead of a pyrazole ring.
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains additional iodine and pyrrolo[2,3-b]pyridine moiety.
Uniqueness
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of both bromine and difluoropropyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
2270913-59-0 |
---|---|
Molecular Formula |
C6H7BrF2N2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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